(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells
(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of (1R)-AZD-1480, a potent and selective small-molecule inhibitor of Janus kinases (JAKs), in the context of cancer cell biology. (1R)-AZD-1480 is the (1R) chiral isomer of AZD1480, and the literature often uses the term AZD1480 to refer to this active compound.[1] This document synthesizes preclinical data to provide a comprehensive overview of its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.
Core Mechanism: Inhibition of the JAK/STAT Signaling Pathway
(1R)-AZD-1480 is an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1][2][3][4][5] Persistent activation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of many human cancers, making it a prime therapeutic target.[2][6][7][8] (1R)-AZD-1480's primary mechanism of action involves the direct inhibition of JAK1 and JAK2, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[6][7][8][9]
The aberrant activation of STAT3 is a common feature in a wide array of solid and hematologic malignancies and is associated with the promotion of cell proliferation, survival, immune evasion, and drug resistance.[2][8] By blocking JAK1/2, (1R)-AZD-1480 effectively abrogates the downstream signaling cascade that leads to the transcription of numerous genes involved in oncogenesis.[7][8][10]
Diagram: (1R)-AZD-1480 Inhibition of the JAK/STAT Signaling Pathway
Caption: (1R)-AZD-1480 blocks cytokine-induced JAK1/2 activation, preventing STAT3 phosphorylation and downstream oncogenic signaling.
Quantitative Data on Kinase Inhibition and Cellular Activity
(1R)-AZD-1480 demonstrates high potency against its primary targets and effectively inhibits cancer cell viability across various tumor types. The following tables summarize the key quantitative metrics reported in preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | Metric | Value | Conditions |
| JAK2 | Ki | 0.26 nM | Cell-free assay[8] |
| JAK1 | IC50 | 1.3 nM | ATP-competitive assay[11] |
| JAK2 | IC50 | <0.4 nM | ATP-competitive assay[11] |
| TEL-Jak2 | IC50 (p-STAT5) | 46 nM | Isogenic Ba/F3 cell line[8] |
| JAK2 | IC50 | 58 nM | 5 mM ATP[12] |
Table 2: In Vitro Cellular Activity
| Cell Line Type | Metric | Value | Notes |
| Pediatric Solid Tumors (NB, RMS, ESFT) | Median EC50 | 1.5 µM | Range: 0.36-5.37 µM[6][13] |
| TEL-Jak2 driven Ba/F3 cells | GI50 | 60 nM | [8][12] |
| JAK2 V617F mutant cells | GI50 | 60 nM | [12] |
| Small Cell Lung Cancer (6 of 13 lines) | IC50 | 0.73 to 3.08 µmol/L | [14] |
| Human Myeloma (U266 and Kms.11) | IC50 (Apoptosis) | ~1.5 µM | At 72 hours[15] |
| PPTP Cell Line Panel | Median rIC50 | 1.5 µM | Range: 0.3 µM to 5.9 µM[3][4] |
Downstream Cellular and In Vivo Effects
The inhibition of the JAK/STAT3 pathway by (1R)-AZD-1480 translates into a range of anti-tumor activities, both in vitro and in vivo.
Inhibition of Cell Proliferation and Induction of Apoptosis
(1R)-AZD-1480 has been shown to decrease cell viability and induce growth inhibition in a dose-dependent manner across a variety of cancer cell lines, including neuroblastoma, pediatric sarcomas, colorectal cancer, and multiple myeloma.[6][10][15] This is achieved through the downregulation of STAT3 target genes that regulate the cell cycle and apoptosis, such as:
The induction of apoptosis is caspase-dependent, as evidenced by increased caspase-3/7 activity in treated cells.[6][16] At higher concentrations (e.g., 5µM), (1R)-AZD-1480 can also induce G2/M cell cycle arrest by inhibiting Aurora kinases, indicating a dual mechanism of action in some contexts.[5][11][17]
Anti-Angiogenic and Anti-Metastatic Activity
Beyond its direct effects on tumor cells, (1R)-AZD-1480 significantly impacts the tumor microenvironment. It has been shown to inhibit tumor angiogenesis and metastasis.[18][19] This is accomplished by:
-
Inhibiting STAT3 in tumor-associated myeloid cells , which reduces their numbers and diminishes myeloid cell-mediated angiogenesis.[18][19]
-
Decreasing the expression of pro-angiogenic factors such as VEGF and MMP9.[20]
In vivo studies have demonstrated that (1R)-AZD-1480 can block the lung infiltration of myeloid cells and reduce the formation of pulmonary metastases.[18][19]
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have consistently shown the efficacy of (1R)-AZD-1480 in suppressing tumor growth. For instance, in DU145 prostate and MDA-MB-468 breast cancer xenografts, daily administration of (1R)-AZD-1480 resulted in significant tumor growth inhibition of 81% and 111% (regression), respectively.[8] Similar significant tumor growth inhibition has been observed in models of neuroblastoma, pediatric sarcomas, small cell lung cancer, and Wilms tumors.[3][4][6][14] The anti-tumor effects in vivo correlate with the sustained inhibition of STAT3 phosphorylation in the tumor tissue.[8]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of (1R)-AZD-1480.
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the phosphorylation status of key proteins in the JAK/STAT pathway.
Protocol:
-
Cell Lysis: Cancer cells are treated with varying concentrations of (1R)-AZD-1480 for a specified duration (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-STAT3, p-JAK2) and total proteins.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Diagram: Western Blot Workflow
Caption: Workflow for detecting protein phosphorylation via Western blotting.
Cell Viability (MTS) Assay
This colorimetric assay is used to determine the effect of (1R)-AZD-1480 on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of (1R)-AZD-1480 and incubated for a set period (e.g., 48 or 72 hours).
-
Reagent Addition: An MTS reagent (containing a tetrazolium salt) is added to each well.
-
Incubation: The plates are incubated to allow viable, metabolically active cells to convert the MTS reagent into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and EC50 or IC50 values are determined.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of (1R)-AZD-1480 in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control (vehicle) groups. (1R)-AZD-1480 is administered, typically via oral gavage, at a specified dose and schedule (e.g., 60 mg/kg, once daily for 3 weeks).[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal weight and overall health are monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-STAT3) to confirm target engagement.[6]
Resistance Mechanisms
While (1R)-AZD-1480 is a potent inhibitor, cancer cells can develop resistance. In some Hodgkin lymphoma cell lines, resistance to low doses of (1R)-AZD-1480 has been associated with a paradoxical increase in JAK2 phosphorylation and the activation of secondary survival pathways, such as the ERK and p38 MAPK pathways.[17] This suggests that combination therapies targeting these escape pathways may be necessary to overcome resistance.
Conclusion
(1R)-AZD-1480 is a selective inhibitor of JAK1 and JAK2, which potently blocks the oncogenic JAK/STAT3 signaling pathway in a wide range of cancer cells. Its mechanism of action leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor angiogenesis and metastasis. While its clinical development was halted due to neurotoxicity,[21] the preclinical data for (1R)-AZD-1480 provides a strong rationale for the continued investigation of JAK/STAT pathway inhibition as a therapeutic strategy in oncology. The detailed understanding of its mechanism, as outlined in this guide, is crucial for the development of next-generation JAK inhibitors and for designing effective combination therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Initial solid tumor testing (stage 1) of AZD1480, an inhibitor of Janus kinases 1 and 2 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK2 inhibitor AZD1480 potently blocks Stat3 signaling and oncogenesis in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-angiogenic and anti-metastatic activity of JAK inhibitor AZD1480 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
